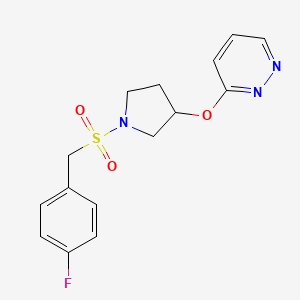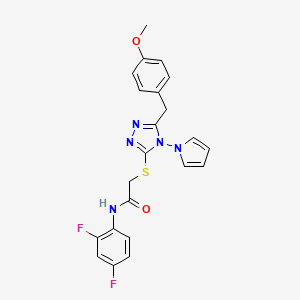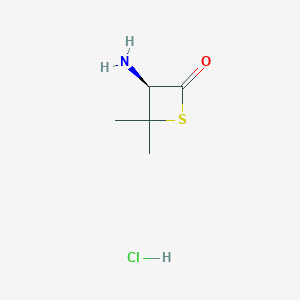
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol” is an organic compound containing an ethynyl group and a trifluoroethanol group attached to a phenyl ring . The ethynyl group consists of a carbon-carbon triple bond (C≡C), and the trifluoroethanol group contains a carbon atom bonded to three fluorine atoms and a hydroxyl group (-OH).
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “1-(4-Ethynylphenyl)ethanone” have been synthesized using palladium-catalyzed Sonogashira polycondensation reactions . This involves the reaction of a compound with an ethynyl group with another compound containing a halogen atom in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring with an ethynyl group and a trifluoroethanol group attached. The ethynyl group would contribute to the planarity of the molecule, while the trifluoroethanol group could introduce polarity .Chemical Reactions Analysis
The ethynyl group in this compound could potentially undergo addition reactions, while the trifluoroethanol group could participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, this compound is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent, with it likely being more soluble in polar solvents due to the presence of the trifluoroethanol group .Applications De Recherche Scientifique
Catalysis
Tetrakis(4-ethynylphenyl)methane has been explored as a catalyst in organic synthesis. Its rigid and conjugated structure allows it to participate in various reactions, such as Sonogashira coupling, Glaser coupling, and click chemistry. Researchers have utilized it to promote efficient bond formations, making it a valuable tool in synthetic chemistry .
Organic Electronics
The compound’s π-conjugated system and electron-rich nature make it suitable for organic electronic devices. It has been investigated as a building block for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). Its ability to transport charge carriers efficiently contributes to its potential in next-generation electronic materials .
Material Science
Tetrakis(4-ethynylphenyl)methane can serve as a versatile linker in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials find applications in gas storage, separation, and catalysis. The compound’s robust structure enhances the stability of these frameworks, allowing for tailored properties .
Click Chemistry
As a terminal alkyne, this compound participates in click reactions. Click chemistry enables efficient and selective bond formation under mild conditions. Researchers have employed tetrakis(4-ethynylphenyl)methane in the synthesis of complex molecules, bioconjugation, and surface modification .
Protecting Group in Synthesis
The compound’s ethynyl groups can act as protecting groups during organic synthesis. By selectively blocking specific functional groups, chemists can control reactions and achieve desired regioselectivity. Tetrakis(4-ethynylphenyl)methane has been used in this context, especially in the synthesis of complex natural products .
Drug Discovery Research
Researchers have explored the compound’s potential in drug development. Its unique structure and reactivity may lead to novel pharmacophores or scaffolds. Although specific applications are still emerging, tetrakis(4-ethynylphenyl)methane holds promise in medicinal chemistry .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-ethynylphenylboronic acid pinacol ester , have been used for the functionalization of platinum nanoparticles
Mode of Action
Compounds with ethynylphenyl groups are often involved in reactions like the sonogashira cross-coupling reaction . This reaction forms a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide . The compound might interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
A study involving a similar compound, 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, mentioned its involvement in the formation of hyperbranched polymer . This suggests that 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol might also influence polymer formation pathways.
Result of Action
The compound’s potential involvement in polymer formation pathways suggests that it might influence the structure and function of macromolecules in cells.
Safety and Hazards
Orientations Futures
The future directions for this compound could involve exploring its potential uses in various fields such as organic synthesis, materials science, and medicinal chemistry. Its unique structure could make it useful in the synthesis of complex organic molecules or in the development of new materials .
Propriétés
IUPAC Name |
1-(4-ethynylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6,9,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBTXUVLYVGRJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)


![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)



![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)
![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)

